(4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol
Description
(4-Methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol is a synthetic imidazole-derived compound featuring a 4-methoxyphenyl group attached to the imidazole core, along with methyl and propyl substituents and a methanol moiety at the 5-position. Imidazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The methanol group may enhance solubility, while the 4-methoxyphenyl substituent could contribute to lipophilicity and receptor-binding interactions .
Properties
IUPAC Name |
(4-methoxyphenyl)-(3-methyl-2-propylimidazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-5-14-16-10-13(17(14)2)15(18)11-6-8-12(19-3)9-7-11/h6-10,15,18H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUCZJDESUEWJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(N1C)C(C2=CC=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol represents a unique structure that combines the pharmacophoric features of both the methoxyphenyl and imidazole moieties. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to elucidate its potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas, including anti-inflammatory effects, enzyme inhibition, and potential applications in treating various conditions.
1. Anti-inflammatory Activity
Recent studies have demonstrated that compounds containing imidazole rings exhibit significant anti-inflammatory properties. For instance, derivatives similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes effectively, which are critical in the inflammatory response.
Table 1: Inhibition Potency of Related Compounds
| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| This compound | TBD | TBD |
Case Study: A study evaluated the anti-inflammatory effects of various imidazole derivatives using a carrageenan-induced paw edema model in rats. The results indicated that certain derivatives significantly reduced edema, suggesting a strong anti-inflammatory potential.
2. Enzyme Inhibition
The compound's structural attributes suggest it may act as an inhibitor for specific enzymes involved in metabolic processes. Preliminary assays indicated that similar compounds could inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases.
Table 2: Enzyme Inhibition Potency
| Enzyme | Inhibition (%) at 100 μM |
|---|---|
| Acetylcholinesterase | 65% |
| Butyrylcholinesterase | 70% |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications to the imidazole and methoxyphenyl groups affect biological activity. For instance, substituents on the imidazole ring can enhance binding affinity to target enzymes or receptors, thereby improving efficacy.
Key Findings:
- Methoxy Group: Enhances lipophilicity and may improve membrane permeability.
- Imidazole Ring: Essential for interaction with biological targets due to its ability to form hydrogen bonds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazole Core
- 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () Key Differences: Replaces the methanol group with a chloromethyl moiety and introduces a nitro group at the 5-position. The chloromethyl group may confer higher electrophilicity compared to the methanol derivative. Synthesis: Prepared via chlorination with SOCl₂, a method that could theoretically be adapted for the target compound by altering reaction conditions .
- [2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol () Key Differences: Substitutes the 4-methoxyphenyl group with a methanesulfonyl moiety and uses a 2-methylpropyl substituent. Impact: The sulfonyl group enhances polarity and may improve metabolic stability. The branched alkyl chain could influence steric interactions in biological targets .
Functional Group Modifications
- NSC23925 (Quinoline Derivative, ) Key Differences: Replaces the imidazole core with a quinoline ring and introduces a piperidinyl methanol group. Impact: The quinoline scaffold is associated with multidrug resistance reversal in cancer, suggesting that the target compound’s imidazole core might offer distinct binding profiles .
- N-(2-(5-(4-Methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentyl-benzenesulfonamide () Key Differences: Incorporates a sulfonamide group and pyridinyl substituent. The pyridinyl group introduces basicity, altering pharmacokinetics .
Core Structure Analogues
Data Table: Structural and Functional Comparison
Research Findings and Inferences
- Synthetic Pathways : Chlorination (e.g., SOCl₂) and TDAE-mediated reactions () are viable for imidazole derivatives. The target compound could be synthesized via similar methodologies with appropriate carbonyl precursors .
- Biological Activity : The 4-methoxyphenyl group is common in compounds targeting receptors like estrogen or enzymes such as cytochrome P450. The propyl group may enhance membrane permeability .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol, and how can reaction conditions be adjusted to improve yield?
- Methodology : Multi-step synthesis typically begins with alkylation of imidazole precursors to introduce the 1-methyl-2-propyl group, followed by arylation with 4-methoxyphenyl derivatives. Reaction optimization includes:
- Catalyst selection : Transition-metal catalysts (e.g., Pd-based) for cross-coupling steps to enhance regioselectivity .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve reaction efficiency .
- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) isolates intermediates .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound's purity and structure?
- Techniques :
- NMR : H and C NMR to confirm substitution patterns on the imidazole and methoxyphenyl groups .
- IR spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3300 cm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
- Validation : Compare experimental data with computed spectra (e.g., PubChem entries) .
Q. How should researchers assess the compound's stability under various storage conditions?
- Protocol :
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures .
- Accelerated stability studies : Store samples at 4°C (short-term) and -20°C (long-term) in inert atmospheres. Monitor degradation via HPLC every 30 days .
- Light sensitivity : Use amber vials to prevent photolytic breakdown of the methoxyphenyl group .
Advanced Research Questions
Q. How can computational modeling predict the compound's interactions with biological targets?
- Approach :
- Molecular docking : Use software like AutoDock Vina to simulate binding to imidazole-recognizing enzymes (e.g., cytochrome P450). Focus on hydrogen bonding with the methanol group and hydrophobic interactions with the propyl chain .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories in explicit solvent .
- Validation : Cross-reference docking scores with experimental IC values from enzyme inhibition assays .
Q. What strategies are recommended for resolving contradictions in biological activity data across studies?
- Troubleshooting :
- Assay standardization : Control variables like pH (7.4 for physiological conditions) and ATP concentration in kinase assays .
- Structural analogs : Compare activity of derivatives (e.g., replacing 4-methoxyphenyl with fluorophenyl) to isolate pharmacophoric motifs .
- Data reconciliation : Use meta-analysis to identify outliers or batch-specific impurities affecting reproducibility .
Q. What methods are effective in separating enantiomers of this chiral compound?
- Chiral resolution :
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
- SFC (Supercritical Fluid Chromatography) : CO-methanol gradients achieve faster separation with higher enantiomeric excess (>99%) .
Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?
- Design :
- Systematic substitution : Modify the methoxy group (e.g., -OCH → -CF) or imidazole alkyl chains .
- Biological testing : Screen derivatives against panels of cancer cell lines (e.g., MCF-7, HepG2) to correlate substituents with cytotoxicity .
Q. How should researchers analyze conflicting crystallographic data during structural elucidation?
- Refinement strategies :
- SHELX suite : Use SHELXL for high-resolution refinement, adjusting parameters like ADPs (anisotropic displacement parameters) for heavy atoms .
- Twinned data : Apply HKLF 5 in SHELXL to handle twinning, common in imidazole derivatives due to pseudo-symmetry .
- Validation : Check R (<5%) and residual density maps (<0.3 eÅ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
